
2-Heptyl capronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an ester formed from hexanoic acid and 1-methylhexanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Heptyl capronate can be synthesized through the esterification reaction between hexanoic acid and 1-methylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 1-methylhexyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl capronate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-methylhexanol.
Transesterification: A new ester and an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Heptyl capronate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of hexanoic acid, 1-methylhexyl ester involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it has been shown to induce resistance against pathogens by modulating the jasmonic acid signaling pathway . In other applications, its effects are mediated through its chemical properties as an ester, which allows it to participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Heptyl capronate can be compared with other esters such as:
Hexanoic acid, isopropyl ester: Similar in structure but with different alcohol component (isopropanol instead of 1-methylhexanol).
Ethyl acetate: A smaller ester with different properties and uses.
Uniqueness
This compound is unique due to its specific combination of hexanoic acid and 1-methylhexanol, which imparts distinct physical and chemical properties, making it suitable for specialized applications in fragrances and flavors .
Eigenschaften
CAS-Nummer |
6624-58-4 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
heptan-2-yl hexanoate |
InChI |
InChI=1S/C13H26O2/c1-4-6-8-10-12(3)15-13(14)11-9-7-5-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
PPQPRIGCIRJGJH-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)OC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(C)OC(=O)CCCCC |
Key on ui other cas no. |
6624-58-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















